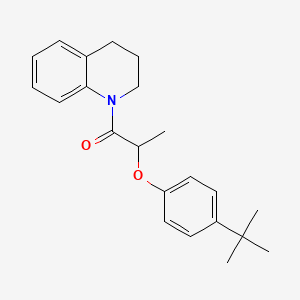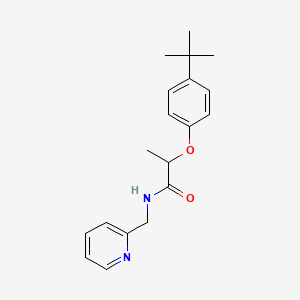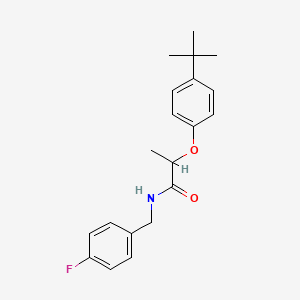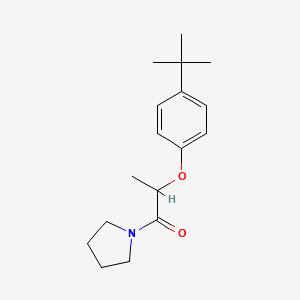
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Overview
Description
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with a propanoyl group and a tert-butylphenoxy moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-(4-tert-butylphenoxy)propanoic acid: This intermediate can be synthesized by reacting 4-tert-butylphenol with propanoic acid under acidic conditions.
Formation of the propanoyl derivative: The 2-(4-tert-butylphenoxy)propanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Coupling with tetrahydroquinoline: The acyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenoxy)propan-2-ol: A related compound with a similar phenoxy group but different functional groups.
2-(4-tert-Butylphenoxy)propanoic acid: An intermediate in the synthesis of the target compound.
1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine: A structurally similar compound with a piperazine ring.
Uniqueness
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one is unique due to its combination of a tetrahydroquinoline core with a propanoyl and tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16(25-19-13-11-18(12-14-19)22(2,3)4)21(24)23-15-7-9-17-8-5-6-10-20(17)23/h5-6,8,10-14,16H,7,9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRIYFUCPJMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4147309.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenoxyethyl)indol-2-one](/img/structure/B4147315.png)
![1-Ethyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;oxalic acid](/img/structure/B4147316.png)
![3-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4147322.png)
![N-[2-(mesityloxy)ethyl]-1-naphthamide](/img/structure/B4147326.png)

![N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4147336.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4147337.png)

![N-[2-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4147362.png)
![N-(4-methoxy-2-nitrophenyl)-2-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]oxybenzamide](/img/structure/B4147384.png)
![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4147387.png)
![1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4147395.png)
